6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one
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Overview
Description
6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is a complex organic compound that features a piperazine moiety and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety and are studied for their biological activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds share structural similarities and are investigated for their antiviral and anticancer properties.
Uniqueness
6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one is unique due to its specific combination of a piperazine moiety and a benzoxazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-3-4-16(2)19(11-15)24-9-7-23(8-10-24)13-17-5-6-20-18(12-17)22-21(25)14-26-20/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQYERFEFUVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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